PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)
Overview
Description
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI): is a chemical compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an aminoethyl group at the second position and a methyl group at the third position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the primary starting material.
Methylation: The methyl group is introduced at the third position using a Friedel-Crafts alkylation reaction, where phenol reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aminoethyl and methyl groups influence the reactivity of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It may modulate oxidative stress pathways, leading to its antioxidant effects. Additionally, it can interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) can be compared with other similar compounds to highlight its uniqueness:
Phenol: Lacks the aminoethyl and methyl groups, resulting in different chemical properties and reactivity.
2-Aminoethylphenol: Similar structure but lacks the methyl group, leading to variations in biological activity.
3-Methylphenol: Lacks the aminoethyl group, affecting its chemical behavior and applications.
Conclusion
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities open up new avenues for pharmaceutical and industrial applications.
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-3-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZZURDGDKLQLZ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)[C@H](C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665366 | |
Record name | 2-[(1S)-1-Aminoethyl]-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702684-44-4 | |
Record name | 2-[(1S)-1-Aminoethyl]-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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